

# N-Nitroso-meglumine: A Comprehensive Toxicological Profile for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide

**N-Nitroso-meglumine**, a nitrosamine impurity, has emerged as a compound of significant interest to researchers, scientists, and drug development professionals. Its classification as a potential carcinogen places it under rigorous scrutiny by global regulatory bodies. This technical guide provides a comprehensive overview of the toxicological profile of **N-Nitroso-meglumine**, drawing upon the broader understanding of N-nitroso compounds and the established regulatory frameworks for their control in pharmaceutical products.

## **Chemical Identity and Properties**

**N-Nitroso-meglumine** is a derivative of meglumine, an excipient commonly used to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs). The formation of **N-Nitroso-meglumine** can occur when residual nitrites react with the secondary amine structure of meglumine under specific conditions during drug manufacturing or storage.



| Property          | Value                                                                   |  |
|-------------------|-------------------------------------------------------------------------|--|
| Chemical Name     | N-methyl-N-((2S,3R,4R,5R)-2,3,4,5,6-<br>pentahydroxyhexyl)nitrous amide |  |
| Synonyms          | 1-Deoxy-1-(methylnitrosamino)-D-glucitol                                |  |
| CAS Number        | 62137-31-9 (Alternate: 10356-92-0)[1][2][3]                             |  |
| Molecular Formula | C7H16N2O6[4]                                                            |  |
| Molecular Weight  | 224.21 g/mol [4]                                                        |  |

## Regulatory Landscape and Acceptable Intake

N-nitroso compounds are classified as a "cohort of concern" under the International Council for Harmonisation (ICH) M7(R2) guideline due to their potential as potent mutagenic carcinogens. [5] This classification necessitates a stringent control strategy to limit patient exposure. Regulatory agencies, including the European Medicines Agency (EMA) and Health Canada, have established acceptable intake (AI) limits for various nitrosamine impurities. For **N-Nitrosomeglumine**, an AI limit has been set based on read-across approaches from toxicological data of structurally related compounds.

| Regulatory Body                 | Acceptable Intake (AI) Limit             |  |
|---------------------------------|------------------------------------------|--|
| Health Canada                   | 1500 ng/day                              |  |
| European Medicines Agency (EMA) | 1500 ng/day                              |  |
| U.S. FDA                        | 100 ng/day (Potency Category 2 NDSRI)[2] |  |

## **Toxicological Data Summary**

Direct and comprehensive in vivo toxicological studies on **N-Nitroso-meglumine** are not readily available in the public domain. The material safety data sheet (MSDS) for **N-Nitroso-meglumine** indicates "NO DATA AVAILABLE" for key toxicological endpoints such as acute toxicity (LD50), skin corrosion/irritation, serious eye damage/irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity.[6]



In the absence of specific data, the toxicological risk assessment for **N-Nitroso-meglumine** relies heavily on the well-established toxicology of the N-nitrosamine class of compounds and in silico methods like read-across.[7][8][9]

| Toxicological Endpoint | N-Nitroso-meglumine<br>Specific Data                                                 | General Information for N-<br>Nitrosamines                                                                                                                                                |
|------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Acute Toxicity (LD50)  | No data available[6]                                                                 | Varies widely depending on the specific compound and route of administration.                                                                                                             |
| Genotoxicity           | No specific data available. Assumed to be genotoxic based on its chemical structure. | Many N-nitrosamines are potent mutagens in the Ames test, often requiring metabolic activation. They are known to cause DNA damage.                                                       |
| Carcinogenicity        | No specific data available[6]                                                        | Many N-nitrosamines are potent carcinogens in various animal species, inducing tumors in multiple organs.[10] [11][12] They are classified as probable human carcinogens (IARC Group 2A). |
| Reproductive Toxicity  | No data available[6]                                                                 | Data is limited and compound-<br>specific.                                                                                                                                                |

## **Mechanistic Insights into N-Nitrosamine Toxicity**

The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation into reactive electrophiles that can alkylate DNA.[13] This process initiates a cascade of events that can lead to mutations and the development of cancer.

## **Metabolic Activation**

N-nitrosamines require metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver, to exert their genotoxic effects.[13] The initial step involves the  $\alpha$ -hydroxylation of the carbon atom adjacent to the nitroso group. This unstable intermediate then undergoes



spontaneous decomposition to form a highly reactive diazonium ion, which is a potent alkylating agent.[14]

## **DNA Adduct Formation and Mutagenesis**

The generated diazonium ions can react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of O<sup>6</sup>-alkylguanine and N<sup>7</sup>-alkylguanine adducts is particularly critical. [15] If not repaired by cellular DNA repair mechanisms, these adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). An accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can drive the process of carcinogenesis.

## Signaling Pathways in N-Nitrosamine Carcinogenesis

The DNA damage induced by N-nitrosamines triggers cellular stress responses, including the activation of DNA damage repair pathways, cell cycle arrest, and apoptosis.[16] Chronic exposure and the resulting accumulation of DNA damage can overwhelm these protective mechanisms, leading to genomic instability and the activation of pro-carcinogenic signaling pathways. Key pathways implicated in N-nitrosamine-induced cancer include those involving p53, Ras, and PI3K/Akt.[17]

## **Experimental Protocols**

Given the lack of specific experimental data for **N-Nitroso-meglumine**, this section outlines the general and enhanced methodologies typically employed for the toxicological assessment of N-nitrosamine impurities, in accordance with regulatory guidelines like ICH M7.[18][19][20]

## **Genotoxicity Assessment: The Enhanced Ames Test**

The bacterial reverse mutation assay (Ames test) is a standard method for assessing the mutagenic potential of chemical substances. For N-nitrosamines, which often require metabolic activation, an "Enhanced Ames Test" (EAT) protocol is recommended for increased sensitivity. [21]

Objective: To evaluate the mutagenic potential of a test substance by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.



#### Methodology:

- Strains: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.
- Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of rats or hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). For nitrosamines, hamster liver S9 is often preferred due to its higher metabolic activity towards this class of compounds. The EAT protocol often utilizes a higher concentration of S9 (e.g., 10-30%).
- Exposure: A pre-incubation method is commonly used where the test substance, bacterial
  culture, and S9 mix (if applicable) are incubated together before being plated on minimal
  glucose agar.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (his+ or trp+) on the test plates is counted and
  compared to the number of spontaneous revertant colonies on the solvent control plates. A
  substance is considered mutagenic if it produces a concentration-related increase in the
  number of revertants that is statistically significant and exceeds a certain fold-increase over
  the background.

## In Vitro Mammalian Cell Micronucleus Test

This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.

Objective: To assess the clastogenic (chromosome breaking) and aneugenic (chromosome lagging) potential of a test substance in mammalian cells.

#### Methodology:

 Cell Lines: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are commonly used.



- Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.
- Treatment: Cells are exposed to the test substance over a range of concentrations for a short duration (e.g., 3-6 hours) in the presence of S9, or for a longer duration (e.g., 24 hours) in the absence of S9.
- Harvest and Staining: After treatment, cells are cultured in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. The cells are then harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

## **Rodent Carcinogenicity Bioassay**

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a substance.

Objective: To determine the carcinogenic potential of a substance following long-term exposure in a rodent model.

#### Methodology:

- Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) are used.
- Dose Selection: Dose levels are selected based on data from shorter-term toxicity studies to identify a maximum tolerated dose (MTD) and lower dose levels.
- Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats) via a relevant route of exposure (e.g., oral gavage, in feed, or drinking water).
- In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.



- Pathology: At the end of the study, all animals are subjected to a full necropsy. Tissues and organs are examined macroscopically and microscopically for the presence of tumors.
- Data Analysis: The incidence of tumors in the treated groups is statistically compared to the
  incidence in the concurrent control group. A statistically significant increase in the incidence
  of one or more tumor types in the treated groups is evidence of carcinogenicity.

## **Visualizations**

## **Formation of N-Nitroso-meglumine**



Click to download full resolution via product page

Caption: Formation pathway of **N-Nitroso-meglumine** from meglumine and a nitrosating agent.

# Generalized Signaling Pathway of N-Nitrosamine Carcinogenesis





Click to download full resolution via product page

Caption: Generalized signaling pathway of N-nitrosamine-induced carcinogenesis.



## Conclusion

The toxicological profile of **N-Nitroso-meglumine** is largely inferred from the extensive knowledge of the N-nitrosamine class of compounds. As a probable human carcinogen, its presence in pharmaceutical products is a significant concern that necessitates robust risk assessment and control strategies. While specific quantitative toxicological data for **N-Nitroso-meglumine** remains limited, the established mechanisms of metabolic activation, DNA damage, and carcinogenesis for N-nitrosamines provide a strong basis for its regulation. Drug development professionals must remain vigilant in monitoring and controlling **N-Nitroso-meglumine** impurities to ensure patient safety and regulatory compliance. The use of advanced analytical techniques, enhanced in vitro genotoxicity assays, and in silico approaches like read-across are crucial tools in the lifecycle management of this and other nitrosamine impurities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. chemicea.com [chemicea.com]
- 4. N-Nitroso-meglumine | C7H16N2O6 | CID 21943779 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. instem.com [instem.com]
- 8. EMA Guidelines: Understanding Nitrosourea Acceptable Intake Limits Via Read-across [lhasalimited.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]



- 11. mdpi.com [mdpi.com]
- 12. [N-nitroso compounds. Analysis and possible carcinogenicity in man] PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. impactfactor.org [impactfactor.org]
- 14. hesiglobal.org [hesiglobal.org]
- 15. MECHANISMS OF NITROSAMINE-MEDIATED NEURODEGENERATION: POTENTIAL RELEVANCE TO SPORADIC ALZHEIMER'S DISEASE PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Tobacco nitrosamines as culprits in disease: mechanisms reviewed PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH M7 for Nitrosamines: Steps for a Lifecycle Management Zamann Pharma Support GmbH [zamann-pharma.com]
- 19. canada.ca [canada.ca]
- 20. ICH M7 & Nitrosamines Impurities -Updates Guidance, Documents, Resources -Nitrosamines Exchange [nitrosamines.usp.org]
- 21. toxys.com [toxys.com]
- To cite this document: BenchChem. [N-Nitroso-meglumine: A Comprehensive Toxicological Profile for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13415366#toxicology-profile-of-n-nitroso-meglumine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com